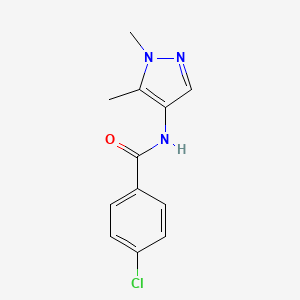
2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide
Descripción general
Descripción
2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide, also known as ACPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACPA is a potent and selective agonist for the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is primarily found in the brain.
Mecanismo De Acción
2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is primarily found in the brain. The activation of the CB1 receptor by 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in the modulation of various physiological processes, such as neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects
The activation of the CB1 receptor by 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have various biochemical and physiological effects. In the brain, 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide can modulate the release of various neurotransmitters, such as dopamine, serotonin, and gamma-aminobutyric acid (GABA), which can affect mood, cognition, and behavior. 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide has also been shown to have analgesic effects by modulating pain signaling pathways in the spinal cord. In addition, 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide has several advantages for lab experiments, such as its high potency and selectivity for the CB1 receptor, which allows for precise modulation of CB1 receptor signaling pathways. 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide also has a long half-life, which allows for sustained CB1 receptor activation. However, 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide has some limitations, such as its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide can also have off-target effects on other receptors, such as the CB2 receptor, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide research. One direction is the development of new CB1 receptor agonists with improved pharmacokinetic and pharmacodynamic properties, such as increased solubility and selectivity. Another direction is the investigation of the role of the CB1 receptor in various physiological processes, such as pain, anxiety, and addiction, to identify new therapeutic targets for the treatment of related diseases. Finally, the development of new tools and techniques for the precise modulation of CB1 receptor signaling pathways, such as optogenetics and chemogenetics, can further advance our understanding of the CB1 receptor and its role in health and disease.
Conclusion
In conclusion, 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide is a potent and selective agonist for the CB1 receptor that has potential applications in various fields, such as neuroscience, pharmacology, and medicinal chemistry. 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The continued research on 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide and its related compounds can lead to the development of new drugs and therapies for various diseases and disorders.
Aplicaciones Científicas De Investigación
2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide has been used as a tool to study the CB1 receptor and its role in various physiological processes, such as pain, anxiety, and memory. 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide has also been used in pharmacology research to develop new drugs that can selectively target the CB1 receptor for the treatment of various diseases, such as obesity, addiction, and neurodegenerative disorders. In medicinal chemistry, 2-(1-azepanyl)-N-(2-chloro-3-pyridinyl)acetamide has been used as a lead compound for the development of new CB1 receptor agonists with improved pharmacokinetic and pharmacodynamic properties.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-(2-chloropyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c14-13-11(6-5-7-15-13)16-12(18)10-17-8-3-1-2-4-9-17/h5-7H,1-4,8-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFFIAIOXCHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(2-chloropyridin-3-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4677074.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677084.png)
![ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4677088.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4677089.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4677091.png)
![propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B4677096.png)

![N-{[4-allyl-5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4677101.png)
![propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4677108.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-butylphenyl)quinoline](/img/structure/B4677112.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-3,4-dimethoxybenzohydrazide](/img/structure/B4677121.png)
![N-{4-[2-hydroxy-3-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)propoxy]phenyl}-N-methylacetamide](/img/structure/B4677136.png)

![N-(2,5-dimethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4677151.png)